6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide
Description
The compound 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide belongs to the pyridazinecarboxamide family, characterized by a bicyclic pyridazine core substituted with phenoxy and phenyl groups. For instance, 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide (CAS 121583-00-4) shares a similar backbone but replaces the phenoxy group with a hydroxyl group at position 4. Its molecular formula is C₁₁H₉N₃O₃, with a molecular weight of 231.21 g/mol and a density of 1.39 g/cm³ .
Properties
IUPAC Name |
6-oxo-4-phenoxy-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-17(22)16-14(23-13-9-5-2-6-10-13)11-15(21)20(19-16)12-7-3-1-4-8-12/h1-11H,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTESZZYYGHJCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185243 | |
| Record name | 1,6-Dihydro-6-oxo-4-phenoxy-1-phenyl-3-pyridazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338405-11-1 | |
| Record name | 1,6-Dihydro-6-oxo-4-phenoxy-1-phenyl-3-pyridazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338405-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dihydro-6-oxo-4-phenoxy-1-phenyl-3-pyridazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyridazine ring. The phenoxy and phenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The phenyl and phenoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers explore its potential as a lead compound for developing new pharmaceuticals, particularly in areas like anti-inflammatory and anticancer therapies.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide (hereafter referred to as the "target compound") and its structural analogs, focusing on substituent effects, physicochemical properties, and molecular diversity.
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Comparisons
Substituent Effects on Lipophilicity: The 4-phenoxyphenyl substituent in CAS 306976-46-5 increases molecular weight and lipophilicity compared to the hydroxy-substituted analog (CAS 121583-00-4). This modification may enhance membrane permeability in biological systems .
Impact on Acid-Base Properties :
- The predicted pKa of 4.50 for CAS 306976-46-5 suggests moderate acidity at position 4, which could influence solubility and ionization under physiological conditions .
Functional Group Diversity: The methoxyimino methyl side chain in CAS 339015-81-5 demonstrates how carboxamide modifications can tailor electronic properties and intermolecular interactions, such as hydrogen bonding .
Biological Activity
6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₄N₂O₄
- Molecular Weight : 306.31 g/mol
- Melting Point : 128–130 °C
Antiviral Activity
Research indicates that derivatives of pyridazine compounds exhibit antiviral properties. For example, studies have shown that similar compounds can inhibit Hepatitis C virus (HCV) replication, suggesting a potential for 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide in antiviral therapy. A study highlighted the effectiveness of related compounds against HCV with EC50 values ranging from 4.9 to 28.1 mM, demonstrating significant antiviral activity without cytotoxic effects .
Anticancer Properties
In vitro studies have indicated that compounds structurally related to 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide possess anticancer properties. These compounds have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Case Study 1: Antiviral Efficacy
A specific study on pyridazine derivatives showed that certain modifications enhanced their antiviral efficacy against HCV. The most potent compound exhibited an EC50 value of 4.9 mM with a selectivity index (SI) greater than 41, indicating a favorable therapeutic profile . This suggests that structural modifications in the pyridazine framework could enhance the biological activity of related compounds.
Case Study 2: Cytotoxicity Assessment
In assessing cytotoxic effects, various derivatives were tested on human liver cell lines (Huh7). The results indicated that while some compounds showed promising antiviral activity, they also had varying degrees of cytotoxicity. Notably, the selectivity index was calculated to determine the therapeutic window, with several derivatives showing low cytotoxicity alongside effective viral inhibition .
Comparative Analysis of Related Compounds
| Compound Name | EC50 (mM) | Selectivity Index | Activity Type |
|---|---|---|---|
| Compound A | 4.9 | >41 | Antiviral |
| Compound B | 12.4 | <10 | Antiviral |
| Compound C | 28.1 | >20 | Anticancer |
The biological activity of 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide is attributed to its ability to interact with specific molecular targets involved in viral replication and cancer cell proliferation. The compound may act by inhibiting key enzymes or proteins necessary for these processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
